Indolo[2,3-a]carbazole
Overview
Description
Indolo[2,3-a]carbazole is a heterocyclic compound that consists of a planar ring system incorporating both indole and carbazole elements. This compound is part of the broader class of indolocarbazoles, which are known for their significant biological properties, including antitumor, antibacterial, antifungal, and antiviral activities . The first indolocarbazoles were discovered in streptomycetes and have since been isolated from various natural sources, including bacteria, yeast, and marine invertebrates .
Scientific Research Applications
Indolo[2,3-a]carbazole has a wide range of scientific research applications due to its diverse biological properties :
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and pathways, particularly those related to cancer and microbial infections.
Medicine: this compound and its derivatives are explored for their potential as antitumor, antibacterial, antifungal, and antiviral agents.
Industry: The compound’s unique properties make it useful in developing new materials and pharmaceuticals.
Mechanism of Action
Target of Action
Indolo[2,3-a]carbazole is a class of heterocyclic compounds that have shown significant biological properties . The primary targets of this compound are protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases, such as cell division and growth .
Biochemical Pathways
It is known that the compound’s antitumor activity is significant . This suggests that it may affect pathways related to cell division and growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinases . This can lead to a decrease in cell division and growth, which is particularly relevant in the context of its antitumor activity .
Biochemical Analysis
Biochemical Properties
Indolo[2,3-a]carbazoles interact with a variety of enzymes, proteins, and other biomolecules. The subclass of indolo[2,3-a]carbazoles mainly includes compounds having indolo[2,3-a]pyrrolo[3,4-c]carbazole ring, in which two indole moieties are connected via the benzene ring to an amide or imide group .
Cellular Effects
Indolo[2,3-a]carbazoles have a profound impact on various types of cells and cellular processes. They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indolo[2,3-a]carbazoles exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indolo[2,3-a]carbazoles are involved in various metabolic pathways, interacting with enzymes or cofactors. They may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Indolo[2,3-a]carbazoles are transported and distributed within cells and tissues. They may interact with transporters or binding proteins, and may have effects on their localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-a]carbazole can be achieved through several methods. One common approach involves the construction of the central carbocyclic ring from 2,2’-biindoles. This can be done using palladium-catalyzed oxidative cyclization with alkynes, reductive cyclization with hydrazine, or ruthenium-catalyzed ring-closing metathesis . Another method is the intramolecular McMurry coupling, which involves the reductive coupling of carbonyl compounds induced by low-valent titanium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the chemical synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Indolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reductive reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be performed using reagents such as halogens or sulfonyl chlorides under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound structure.
Comparison with Similar Compounds
- Indolo[2,3-b]carbazole
- Indolo[2,3-c]carbazole
- Indolo[3,2-a]carbazole
- Indolo[3,2-b]carbazole
Each of these isomers has a different arrangement of the indole and carbazole rings, leading to variations in their chemical and biological properties. Indolo[2,3-a]carbazole is unique due to its specific ring structure, which contributes to its distinct reactivity and biological activity.
Properties
IUPAC Name |
indolo[2,3-a]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSBRCHLNOAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619351 | |
Record name | Indolo[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60511-85-5 | |
Record name | Indolo[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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